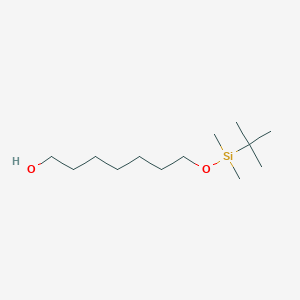
7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol is an organic compound that belongs to the class of silyl ethers. It is characterized by the presence of a tert-butyldimethylsiloxy group attached to a heptanol backbone. This compound is commonly used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol typically involves the reaction of 1-heptanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The tert-butyldimethylsilyl chloride reacts with the hydroxyl group of 1-heptanol to form the silyl ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert the compound back to the parent alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of strong acids or bases to remove the silyl ether group.
Major Products Formed
Scientific Research Applications
7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol has several scientific research applications:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: The compound is used in the synthesis of biologically active molecules and as an intermediate in the preparation of pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol involves the formation of a stable silyl ether bond with the hydroxyl group of alcohols. This bond is resistant to hydrolysis under neutral and basic conditions but can be cleaved under acidic conditions or by fluoride ions. The stability of the silyl ether bond allows for selective protection and deprotection of alcohols during multi-step synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butyldimethylsiloxy)benzyl alcohol
- tert-Butyldimethylsilyloxyacetaldehyde
- trans-4-(tert-Butyldimethylsiloxy)-1-buten-1-ylboronic acid pinacol ester
Uniqueness
7-((tert-Butyldimethylsilyl)oxy)heptan-1-ol is unique due to its specific heptanol backbone, which provides distinct physical and chemical properties compared to other silyl ethers. Its stability and ease of removal make it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O2Si/c1-13(2,3)16(4,5)15-12-10-8-6-7-9-11-14/h14H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACCIGDFZIRSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
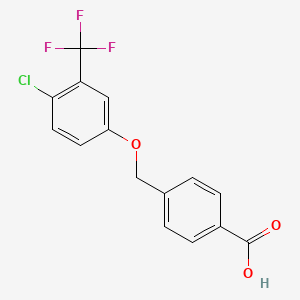
![(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-phenyl-methanone](/img/structure/B8124982.png)
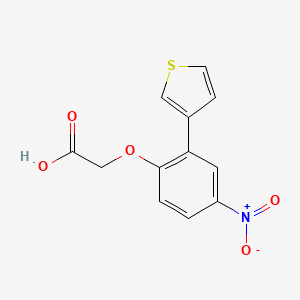
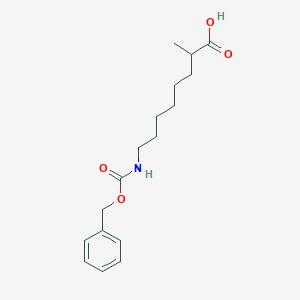
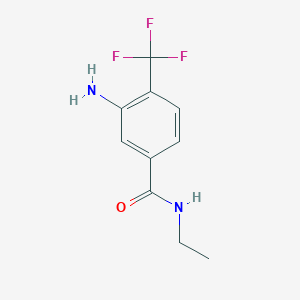
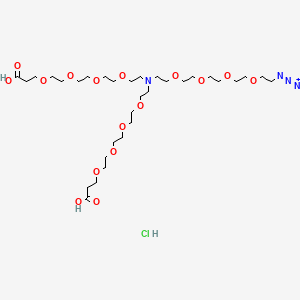
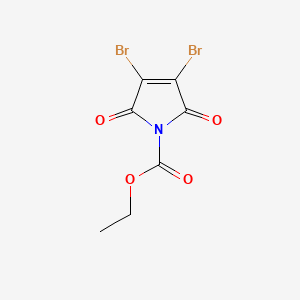
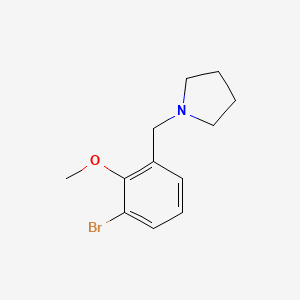
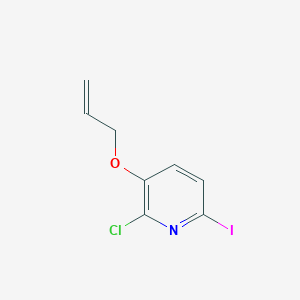
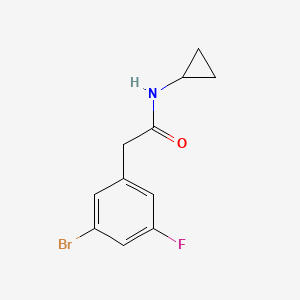

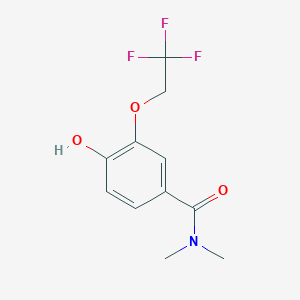
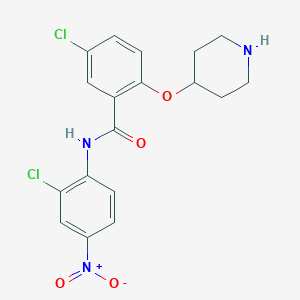
![tert-butyl N-[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate](/img/structure/B8125087.png)
